Superior Cytotoxicity in Cancer Cell Lines vs. Sorafenib Achieved Through 2-Amino Scaffold Derivatization
Derivatives containing the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine group demonstrate significantly enhanced cytotoxicity compared to the clinically approved multikinase inhibitor sorafenib. This is evidenced by lower IC50 values in multiple cancer cell lines [1].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Six synthesized diaryl urea derivatives containing the 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidinyl group exhibited more potent cytotoxicity. |
| Comparator Or Baseline | Sorafenib |
| Quantified Difference | Superior to sorafenib |
| Conditions | Standard MTT assay against Bel-7402 and A549 cancer cell lines. |
Why This Matters
This demonstrates that the specific 2-amino-tetrahydropyrido[4,3-d]pyrimidine scaffold is a validated, privileged structure for generating anti-cancer agents with potency exceeding established clinical compounds, guiding synthetic focus.
- [1] Synthesis and Cytotoxicity of Novel Diaryl Ureas Containing 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidinyl Group. (2010). Chemical Research in Chinese Universities, 26(4). View Source
